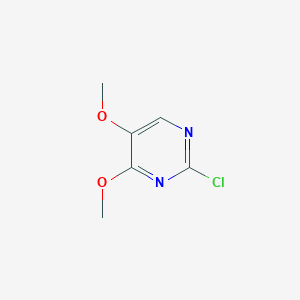

2-Chloro-4,5-dimethoxypyrimidine

説明

BenchChem offers high-quality 2-Chloro-4,5-dimethoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,5-dimethoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4,5-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIOOCFFMSRIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-Chloro-4,5-dimethoxypyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethoxypyrimidine, identified by the CAS number 1333240-17-7 , is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its pyrimidine core, adorned with a reactive chlorine atom and two methoxy groups, provides a scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications.[3] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-4,5-dimethoxypyrimidine is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1333240-17-7 | [1][2][4] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][4] |

| Molecular Weight | 174.58 g/mol | [2][4] |

| IUPAC Name | 2-chloro-4,5-dimethoxypyrimidine | [2] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 101 - 105 °C | [5] |

| Boiling Point (Predicted) | 290.9 ± 20.0 °C | [4] |

| Density (Predicted) | 1.285 ± 0.06 g/cm³ | [4] |

| XLogP3 | 1.4 | [2][4] |

| Polar Surface Area | 44.2 Ų | [2][4] |

Synthesis of 2-Chloro-4,5-dimethoxypyrimidine

The synthesis of 2-Chloro-4,5-dimethoxypyrimidine can be achieved through the chlorination of the corresponding pyrimidin-2-ol. A plausible and efficient synthetic route starts from 4,5-dimethoxy-2-pyrimidinol, which can be prepared from commercially available starting materials. The chlorination is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-Chloro-4,5-dimethoxypyrimidine.

Detailed Experimental Protocol

Step 1: Chlorination of 4,5-dimethoxy-2-pyrimidinol

-

In a well-ventilated fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethoxy-2-pyrimidinol (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate, to recover any dissolved product.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-4,5-dimethoxypyrimidine.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure product.

Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-4,5-dimethoxypyrimidine stems from the reactivity of the chlorine atom at the C2 position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further influenced by the nitrogen atoms, facilitates the displacement of the C2-chloro substituent by various nucleophiles. The general order of reactivity for nucleophilic substitution on dichloropyrimidines is typically C4 > C2.[6] However, the specific electronic effects of the 4,5-dimethoxy groups will modulate this reactivity.

Common nucleophiles used in SNAr reactions with chloropyrimidines include:

-

Amines: Primary and secondary amines react to form 2-aminopyrimidine derivatives.

-

Alkoxides and Phenoxides: These react to yield 2-alkoxy or 2-aryloxypyrimidines.

-

Thiols: Thiols can be used to introduce sulfur-containing moieties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 2-Chloro-4,5-dimethoxypyrimidine can serve as an excellent substrate in these transformations.

-

Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[7][8]

-

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds with a broader range of amines than traditional SNAr reactions.

-

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling with terminal alkynes.

Workflow for Functionalization

Caption: Key reaction pathways for functionalizing 2-Chloro-4,5-dimethoxypyrimidine.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved drugs.[3][9] Substituted pyrimidines are particularly prominent as kinase inhibitors, which are a major class of targeted cancer therapeutics.

2-Chloro-4,5-dimethoxypyrimidine is a valuable starting material for the synthesis of various kinase inhibitors. The ability to selectively functionalize the C2 position allows for the introduction of pharmacophoric groups that can interact with the active site of kinases. For instance, derivatives of 2-chloropyrimidines have been extensively explored in the development of inhibitors for kinases such as Aurora kinases and Glycogen Synthase Kinase 3 (GSK-3).[3][10][11]

Illustrative Synthetic Pathway to a Kinase Inhibitor Scaffold

Caption: A generalized synthetic route to a potential kinase inhibitor.

Spectroscopic Data

While a dedicated spectrum for 2-Chloro-4,5-dimethoxypyrimidine is not publicly available in the initial search, based on the analysis of related structures, the following characteristic peaks in ¹H and ¹³C NMR spectra can be anticipated.

Anticipated ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~8.2-8.4 ppm (s, 1H): Pyrimidine C6-H.

-

δ ~4.0-4.1 ppm (s, 3H): Methoxy group protons.

-

δ ~3.9-4.0 ppm (s, 3H): Methoxy group protons.

Anticipated ¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~160-165 ppm: C2 (attached to Cl).

-

δ ~155-160 ppm: C4 (attached to OMe).

-

δ ~145-150 ppm: C6.

-

δ ~130-135 ppm: C5 (attached to OMe).

-

δ ~55-60 ppm: Methoxy carbons.

Safety and Handling

As with all chlorinated heterocyclic compounds, 2-Chloro-4,5-dimethoxypyrimidine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

General Safety Precautions:

-

Handling: Avoid contact with skin, eyes, and clothing.[1][2][4] Minimize dust generation and accumulation.[4] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4][5]

-

First Aid:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4,5-dimethoxypyrimidine is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity allows for the strategic introduction of diverse functionalities, making it an ideal starting point for the development of novel therapeutics, especially kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

-

2-Chloro-4,5-dimethoxypyrimidine | CAS 1333240-17-7 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-Chloro-4,5-dimethoxypyrimidine | C6H7ClN2O2 | CID 66569546 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Chemwatch GHS SDS in English (European) 39605 - Chemstock. (n.d.). Retrieved January 7, 2026, from [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). Retrieved January 7, 2026, from [Link]

-

nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Retrieved January 7, 2026, from [Link]

- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).

-

2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 7, 2026, from [Link]

- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents. (n.d.).

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. (n.d.). Retrieved January 7, 2026, from [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Retrieved January 7, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 7, 2026, from [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemstock.ae [chemstock.ae]

physicochemical properties of 2-Chloro-4,5-dimethoxypyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,5-dimethoxypyrimidine

Abstract

2-Chloro-4,5-dimethoxypyrimidine stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom and two methoxy groups on the pyrimidine core makes it a highly versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive exploration of the core (CAS No. 1333240-17-7). Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data, delving into the causality behind experimental choices and the practical implications of each property for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, data interpretation insights, and a thorough examination of the compound's structural, spectroscopic, and reactive characteristics, serving as an essential resource for its effective application in the laboratory.

Introduction and Strategic Significance

The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry

The pyrimidine ring system is a fundamental motif in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system provides a rigid framework for orienting functional groups to interact with biological targets. Consequently, pyrimidine derivatives are integral to numerous approved therapeutics, targeting a wide range of diseases.

2-Chloro-4,5-dimethoxypyrimidine: A Versatile Synthetic Intermediate

2-Chloro-4,5-dimethoxypyrimidine emerges as a particularly valuable synthetic intermediate due to its tailored reactivity. The chlorine atom at the C2 position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols), enabling the construction of diverse molecular libraries for screening.[1] The methoxy groups at the C4 and C5 positions are not merely passive substituents; they modulate the electronic properties of the pyrimidine ring, influencing the reactivity of the C2 position and providing additional sites for potential modification in later-stage synthesis. A thorough understanding of its physicochemical properties is therefore not an academic exercise, but a prerequisite for its rational and efficient use in the synthesis of novel drug candidates targeting areas such as oncology and infectious diseases.[1]

Core Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The following table summarizes the known and predicted properties of 2-Chloro-4,5-dimethoxypyrimidine.

| Property | Value | Source/Method | Significance in Drug Development & Synthesis |

| Molecular Formula | C₆H₇ClN₂O₂ | - | Defines the elemental composition and is the basis for molecular weight calculation.[2][3] |

| Molecular Weight | 174.58 g/mol | Computed (PubChem) | Essential for stoichiometric calculations in reaction planning and for converting mass to moles.[2] |

| CAS Number | 1333240-17-7 | - | Provides a unique, unambiguous identifier for the compound across databases and literature.[3] |

| Appearance | White to light yellow powder or crystal | Typical for similar compounds | A primary indicator of purity; deviations may suggest impurities or degradation.[4] |

| Melting Point | Data not publicly available | - | A sharp melting range is a key indicator of purity. Important for setting reaction temperature limits and for formulation studies. |

| Boiling Point | 290.9 ± 20.0 °C | Predicted | Useful for purification by distillation under vacuum, though the compound is a solid at room temperature.[5] |

| Density | 1.285 ± 0.06 g/cm³ | Predicted | Relevant for process scale-up, reactor volume calculations, and formulation development.[5] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., Dioxane, Acetonitrile) | Inferred from related structures | Critical for selecting appropriate reaction solvents, purification methods (crystallization, chromatography), and biological assay buffers.[6] |

| LogP (XLogP3) | 1.4 | Computed (PubChem) | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability for derivative compounds.[2][5] |

| Topological Polar Surface Area (TPSA) | 44.2 Ų | Computed (PubChem) | A key descriptor for predicting drug transport properties, including cell permeability and blood-brain barrier penetration.[2][5] |

Structural and Spectroscopic Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following outlines the standard spectroscopic methods for the comprehensive characterization of 2-Chloro-4,5-dimethoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure.

-

Expected ¹H NMR Spectrum:

-

A singlet around δ 8.0-8.5 ppm corresponding to the single proton on the pyrimidine ring (C6-H).

-

Two distinct singlets around δ 3.9-4.2 ppm, each integrating to 3H, corresponding to the two non-equivalent methoxy groups (-OCH₃) at the C4 and C5 positions.

-

-

Expected ¹³C NMR Spectrum:

-

Signals in the aromatic region (δ 140-165 ppm) for the carbon atoms of the pyrimidine ring.

-

Signals for the methoxy carbons around δ 55-60 ppm.

-

Expert Insight: The observation of two separate methoxy signals is a key confirmation of the 4,5-substitution pattern, as the alternative 4,6-isomer would likely show a single methoxy signal due to molecular symmetry.

Mass Spectrometry (MS)

MS provides definitive confirmation of the compound's molecular weight and elemental formula.

-

Expected Mass Spectrum: The key diagnostic feature is the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic pattern:

-

A molecular ion peak ([M]⁺ ) at m/z 174.

-

A second peak ([M+2]⁺ ) at m/z 176, with an intensity approximately one-third that of the [M]⁺ peak.

-

Protocol: Acquiring a High-Resolution Mass Spectrum (HRMS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer for high mass accuracy.

-

Analysis: Infuse the sample solution directly into the ion source.

-

Data Interpretation: Determine the exact mass of the molecular ion. The measured mass should be within 5 ppm of the theoretical exact mass of C₆H₇ClN₂O₂ (174.0196 Da).[2] This provides unambiguous confirmation of the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Peaks:

-

~3050-3150 cm⁻¹: C-H stretching (aromatic).

-

~2850-2950 cm⁻¹: C-H stretching (aliphatic, from -OCH₃).

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

-

~1200-1300 cm⁻¹: C-O stretching (aryl ether).

-

~700-850 cm⁻¹: C-Cl stretching.

-

Reactivity and Stability Profile

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of 2-Chloro-4,5-dimethoxypyrimidine is dominated by the reactivity of the C2-chloro group. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C2 position towards attack by nucleophiles.

Note: The above DOT script is a placeholder for a chemical reaction diagram. A proper chemical structure renderer would be required for accurate depiction.

This reaction is foundational. By selecting different nucleophiles (R-NH₂, R-SH, R-O⁻), chemists can rapidly generate a diverse array of analogues for structure-activity relationship (SAR) studies, a core activity in lead optimization.

Chemical Stability and Storage

Based on safety data for related heterocyclic compounds, 2-Chloro-4,5-dimethoxypyrimidine should be handled as a standard, stable organic solid.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[5]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

-

Handling: Wear suitable protective clothing, gloves, and eye/face protection. Handle in a well-ventilated place, such as a fume hood, to avoid inhalation of dust.[5]

Experimental Protocols for Physicochemical Determination

The following protocols are designed to be self-validating systems, providing reliable and reproducible data crucial for research and development.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Causality: While traditional capillary methods provide a melting range, DSC offers superior accuracy and additional thermodynamic information. It measures the heat flow required to raise the sample's temperature, revealing a sharp endothermic peak at the melting point for a pure substance. The width of this peak can serve as an indicator of purity.

-

Calibration: Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh 2-3 mg of the compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an identical empty pan to serve as a reference.

-

Thermal Program: Place both pans into the DSC cell. Heat the sample from room temperature to a temperature ~20 °C above the expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The onset temperature of the endothermic peak on the resulting thermogram is recorded as the melting point. A peak width at half-height of less than 1 °C is indicative of high purity.

Protocol: Assessment of Aqueous Kinetic Solubility

Causality: For any compound intended for biological screening, aqueous solubility is a critical parameter. Poor solubility can lead to false negatives in high-throughput screening (HTS) and pose significant challenges for formulation. This protocol provides a rapid assessment.

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration of 100 µM (with 1% DMSO). Prepare in triplicate.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS, by comparing against a calibration curve prepared in a 1% DMSO/PBS mixture. The measured concentration is the kinetic solubility.

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required.

-

-

Engineering Controls: All handling of the solid and its solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.[7] An eyewash station and safety shower must be readily accessible.

Conclusion

2-Chloro-4,5-dimethoxypyrimidine is more than a catalog chemical; it is a strategic tool for the medicinal chemist. Its value is unlocked through a deep appreciation of its physicochemical properties. Its moderate lipophilicity and polar surface area suggest a favorable starting point for developing drug-like molecules. Its primary reactive handle, the C2-chloro group, provides a reliable and versatile site for synthetic elaboration via nucleophilic aromatic substitution. The protocols and data presented in this guide are intended to empower researchers to utilize this building block with confidence and precision. A thorough characterization, from spectroscopic identity to solubility and reactivity, is the foundation upon which successful drug discovery programs are built.

References

- Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Google Search Result. [URL not available]

- 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 - Benchchem. Benchchem. [URL not available]

- 2-Chloro-4,5-dimethoxy-pyrimidine - Echemi. Echemi.com. [URL not available]

-

2-Chloro-4,5-dimethoxypyrimidine | C6H7ClN2O2 | CID 66569546 - PubChem . PubChem, National Center for Biotechnology Information. [Link]

- 2-Chloro-4,6-dimethoxypyrimidine - Chem-Impex.

-

2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem . PubChem, National Center for Biotechnology Information. [Link]

-

2-Chloro-4,5-dimethoxypyrimidine | CAS 1333240-17-7 | AMERICAN ELEMENTS ® . American Elements. [Link]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL not available]

Sources

A Comprehensive Technical Guide to 2-Chloro-4,5-dimethoxypyrimidine for Advanced Research Applications

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate 2-Chloro-4,5-dimethoxypyrimidine. We will move beyond basic data to explore its molecular characteristics, safety protocols, synthetic utility, and strategic application in modern therapeutic design. The narrative is structured to provide not just procedural steps, but the underlying chemical rationale, ensuring a robust and reproducible understanding for its use in the laboratory.

Core Molecular Profile

2-Chloro-4,5-dimethoxypyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of immense importance in medicinal chemistry due to the pyrimidine core's presence in nucleobases and numerous approved drugs.[1] Its structure features a reactive chlorine atom at the C2 position, which serves as a versatile synthetic handle for introducing diverse functionalities.

Caption: 2D Structure of 2-Chloro-4,5-dimethoxypyrimidine.

The key identifiers and molecular properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4,5-dimethoxypyrimidine | [2][3] |

| CAS Number | 1333240-17-7 | [2][4] |

| Molecular Formula | C₆H₇ClN₂O₂ | [2][3][4] |

| Molecular Weight | 174.59 g/mol | [2][3] |

| Canonical SMILES | COC1=CN=C(N=C1OC)Cl | [3] |

| InChIKey | KIIOOCFFMSRIHK-UHFFFAOYSA-N | [3][4] |

Physicochemical & Safety Profile

Understanding the physical properties and safety requirements is a prerequisite for the effective and safe utilization of any chemical intermediate.

| Parameter | Predicted/Reported Value | Source(s) |

| Density (Predicted) | 1.285 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 290.9 ± 20.0 °C at 760 mmHg | [4] |

| Polar Surface Area | 44.2 Ų | [3][4] |

| LogP (XLogP3) | 1.4 | [3][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Safety & Handling: A Self-Validating Protocol

While specific GHS hazard data for CAS 1333240-17-7 is not extensively published, data from closely related isomers like 2-Chloro-4,6-dimethoxypyrimidine indicate potential hazards such as being harmful if swallowed and causing serious eye irritation.[6][7] Therefore, a cautious and systematic approach to handling is mandatory.

Core Principle: Treat the compound as potentially hazardous, assuming it to be an irritant to the skin and eyes and harmful upon ingestion or inhalation.[8][9]

Workflow for Safe Handling:

Caption: A mandatory workflow for the safe handling of 2-Chloro-4,5-dimethoxypyrimidine.

Chemical Reactivity and Role in Synthesis

The synthetic utility of 2-Chloro-4,5-dimethoxypyrimidine is dominated by the reactivity of the C2-chloro group. This functionality is the primary site for derivatization, making the compound a valuable building block.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms, particularly C2, C4, and C6, susceptible to attack by nucleophiles. The chlorine atom at the C2 position is an excellent leaving group, creating a highly reliable site for Nucleophilic Aromatic Substitution (SNAr) reactions. This is the foundational reaction that allows chemists to introduce a vast array of amines, alcohols, thiols, and other nucleophilic fragments, which is a cornerstone of library synthesis in drug discovery.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Proposed Synthetic Pathway

While specific synthetic preparations for 2-Chloro-4,5-dimethoxypyrimidine are not widely published, a robust and reliable synthesis can be designed based on well-established chlorination protocols for analogous hydroxy-pyrimidines.[10][11] The most common and industrially scalable method involves the chlorination of the corresponding 2-hydroxy-pyrimidine (the tautomeric form of a uracil derivative) using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Step-by-Step Experimental Protocol

Reaction: Chlorination of 4,5-dimethoxy-2-hydroxypyrimidine.

Rationale: Phosphorus oxychloride is a highly effective reagent for converting hydroxyl groups on electron-deficient rings (like pyrimidines and pyridines) into chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. An organic base like triethylamine or N,N-dimethylaniline can be used to scavenge the HCl generated, though reactions are often run in excess POCl₃ which can serve as both reagent and solvent.[10]

Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 4,5-dimethoxy-2-hydroxypyrimidine (1.0 eq).

-

Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq). If the starting material is not fully soluble, a co-solvent like toluene can be added.[10]

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours.[10] Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. Caution: This is a highly exothermic process.

-

Neutralization: Carefully neutralize the acidic aqueous solution with a base such as solid sodium bicarbonate or aqueous NaOH until the pH is ~7-8.

-

Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-4,5-dimethoxypyrimidine.

Caption: Workflow for the proposed synthesis of 2-Chloro-4,5-dimethoxypyrimidine.

Quality Control & Analytical Characterization

Verification of the final product's identity and purity is critical. A combination of spectroscopic and chromatographic methods forms a self-validating system to confirm the successful synthesis.

-

¹H NMR (Proton NMR): The structure should exhibit a singlet for the C6-H proton, and two distinct singlets for the two methoxy (–OCH₃) groups. The integration of these peaks should be in a 1:3:3 ratio.

-

¹³C NMR (Carbon NMR): Expect six distinct carbon signals corresponding to the six carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak must be observed.

-

HPLC: High-Performance Liquid Chromatography should be used to determine the purity of the final compound, ideally showing a single major peak with >95% purity.

Applications in Drug Discovery & Development

2-Chloro-4,5-dimethoxypyrimidine is not an end-product but a valuable intermediate. Its primary application is as a scaffold for building more complex molecules with potential biological activity.[2] The true power of this intermediate lies in its ability to serve as a starting point for combinatorial chemistry and library synthesis.

The differential reactivity of substituted chloropyrimidines is a key tool in medicinal chemistry. For example, in related dichloropyrimidines, the C4 chlorine is often more reactive than the C2 chlorine, allowing for selective, stepwise substitutions.[12] While this compound has only one chlorine, its reliable reactivity at the C2 position makes it an ideal precursor for creating series of compounds to probe structure-activity relationships (SAR). Its utility has been noted in the synthesis of kinase inhibitors, which are crucial in oncology and inflammation research.[12]

Caption: Role of 2-Chloro-4,5-dimethoxypyrimidine as a scaffold in drug discovery.

References

-

2-Chloro-4,5-dimethoxypyrimidine | CAS 1333240-17-7. AMERICAN ELEMENTS. [Link]

-

2-Chloro-4,5-dimethoxypyrimidine | C6H7ClN2O2 | CID 66569546. PubChem, National Center for Biotechnology Information. [Link]

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Pharmaffiliates. [Link]

-

2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323. PubChem, National Center for Biotechnology Information. [Link]

-

2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935. PubChem, National Center for Biotechnology Information. [Link]

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

Exploring 2-Chloro-4,6-Dimethoxypyrimidine: Properties and Applications. LookChem. [Link]

- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

- Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. americanelements.com [americanelements.com]

- 3. 2-Chloro-4,5-dimethoxypyrimidine | C6H7ClN2O2 | CID 66569546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1333240-17-7|2-Chloro-4,5-dimethoxypyrimidine|BLD Pharm [bldpharm.com]

- 6. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 11. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Chloro-4,5-dimethoxypyrimidine: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Abstract

2-Chloro-4,5-dimethoxypyrimidine is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex, biologically active molecules. Its pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. The strategic placement of a reactive chlorine atom at the 2-position, coupled with the modulating electronic effects of the 4,5-dimethoxy substituents, makes this molecule a highly valuable and versatile building block. This technical guide provides a comprehensive overview of the physicochemical properties, structural features, reactivity, and synthetic applications of 2-Chloro-4,5-dimethoxypyrimidine, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Structural Analysis and Physicochemical Properties

The utility of any synthetic building block begins with a thorough understanding of its structural and electronic characteristics. 2-Chloro-4,5-dimethoxypyrimidine is an aromatic heterocyclic compound with the molecular formula C₆H₇ClN₂O₂.[1]

Core Structure and Stereochemistry

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring system is inherently planar. The substituents—a chlorine atom at C2 and two methoxy groups at C4 and C5—do not introduce any chiral centers. Consequently, 2-Chloro-4,5-dimethoxypyrimidine is an achiral molecule and does not exhibit stereoisomerism. The free rotation of the methoxy groups around their respective C-O bonds is the only notable conformational flexibility.

Physicochemical Data

A summary of the key computed physicochemical properties for 2-Chloro-4,5-dimethoxypyrimidine is presented below. This data is essential for predicting its behavior in various solvent systems and its potential for membrane permeability.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂ | PubChem[1] |

| Molecular Weight | 174.58 g/mol | PubChem[1] |

| IUPAC Name | 2-chloro-4,5-dimethoxypyrimidine | PubChem[1] |

| CAS Number | 1333240-17-7 | PubChem[1] |

| XLogP3 (Lipophilicity) | 1.4 | PubChem[1] |

| Topological Polar Surface Area | 44.2 Ų | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Reactivity and Mechanistic Considerations

The synthetic utility of 2-Chloro-4,5-dimethoxypyrimidine is dominated by the reactivity of the C2-chloro substituent. The pyrimidine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, which facilitates nucleophilic attack on the ring's carbon atoms, particularly those bearing a good leaving group like chlorine.

The primary reaction pathway is Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing nature of the ring nitrogens stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, lowering the activation energy for the substitution. The methoxy groups at the C4 and C5 positions donate electron density through resonance, which can modulate the reactivity of the C2 position compared to unsubstituted 2-chloropyrimidine.

The general mechanism for the SₙAr reaction is depicted below. This pathway is fundamental to the use of this compound as a scaffold, allowing for the facile introduction of various nucleophiles, most commonly amines, to build molecular complexity.

Caption: Generalized Nucleophilic Aromatic Substitution (SₙAr) Pathway.

Synthesis of 2-Chloro-4,5-dimethoxypyrimidine

While multiple synthetic routes to substituted pyrimidines exist, a common and industrially scalable approach involves the chlorination of a corresponding hydroxypyrimidine (uracil) precursor. The following is a representative protocol for the synthesis of 2-Chloro-4,5-dimethoxypyrimidine, based on well-established methods for analogous compounds.[2][3][4]

Representative Synthetic Protocol

The synthesis is typically a two-step process starting from a suitable precursor, which itself can be synthesized or commercially sourced. The key transformation is the conversion of the hydroxyl group at the C2 position into a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Workflow for the Synthesis of 2-Chloro-4,5-dimethoxypyrimidine.

Detailed Experimental Methodology

Materials:

-

4,5-Dimethoxy-2-hydroxypyrimidine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

N,N-Diisopropylethylamine (DIPEA) (optional, 1.1 eq)

-

Toluene or other high-boiling solvent (optional)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethoxy-2-hydroxypyrimidine (1.0 eq).

-

Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq). If an acid scavenger is used, add N,N-diisopropylethylamine (DIPEA, 1.1 eq) dropwise at room temperature. The reaction can also be run in a solvent like toluene.

-

Chlorination: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving step.

-

Extraction: Neutralize the aqueous solution with saturated sodium bicarbonate. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 2-Chloro-4,5-dimethoxypyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The chlorine atom serves as a synthetic handle for coupling with anilines or other amine-containing fragments, a key step in building the final active pharmaceutical ingredient (API).

While specific public-domain examples citing the 2-chloro-4,5-dimethoxy isomer are nascent, its utility can be expertly inferred from the extensive patent literature on closely related analogues. Compounds featuring a 2-(substituted-anilino)pyrimidine core are widely patented as potent and selective inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK).[5][6][7]

The 4,5-dimethoxy substitution pattern on this scaffold provides distinct advantages for drug designers:

-

Modulation of Physicochemical Properties: The methoxy groups increase polarity and can improve solubility compared to less substituted analogues.

-

Exploring Structure-Activity Relationships (SAR): The methoxy groups can form specific hydrogen bonds with amino acid residues in the target protein's active site, potentially enhancing binding affinity and selectivity.

-

Metabolic Stability: The methoxy groups can influence the metabolic profile of the final compound, potentially blocking sites of oxidative metabolism and improving pharmacokinetic properties.

Patents for kinase inhibitors frequently describe libraries of compounds where the substitution on the pyrimidine ring is varied to optimize potency and selectivity.[8] 2-Chloro-4,5-dimethoxypyrimidine is an ideal starting material for creating such analogues to explore the SAR around this region of the molecule.

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized compound. While a public database spectrum is not available, the expected spectroscopic data can be reliably predicted based on its structure and data from isomeric compounds.[9][10][11]

| Technique | Expected Characteristics |

| ¹H NMR | - A singlet corresponding to the C6-H proton, expected around δ 8.0-8.5 ppm. - Two distinct singlets for the two methoxy groups (-OCH₃), expected around δ 3.9-4.2 ppm. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-170 ppm. - The C2 carbon (bearing the chlorine) would be significantly deshielded. - The C4 and C5 carbons (bearing the methoxy groups) would also be deshielded due to the oxygen attachment. - Two signals for the methoxy carbons around δ 55-60 ppm.[12] |

| Mass Spec (MS) | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in an approximate 3:1 ratio). - For C₆H₇ClN₂O₂, the expected m/z would be ~174.02 for the ³⁵Cl isotope and ~176.02 for the ³⁷Cl isotope. |

| Infrared (IR) | - C=N and C=C stretching vibrations characteristic of the aromatic pyrimidine ring in the 1400-1600 cm⁻¹ region. - C-O stretching vibrations for the methoxy groups around 1050-1250 cm⁻¹. - C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. |

Conclusion

2-Chloro-4,5-dimethoxypyrimidine represents a strategically functionalized and highly valuable building block for the synthesis of novel therapeutic agents. Its straightforward reactivity via nucleophilic aromatic substitution, combined with the unique electronic and steric properties imparted by the 4,5-dimethoxy substitution, makes it an attractive scaffold for medicinal chemists. As the demand for targeted therapies, particularly kinase inhibitors, continues to grow, the importance of versatile and well-characterized intermediates like 2-Chloro-4,5-dimethoxypyrimidine in accelerating drug discovery pipelines cannot be overstated. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in research and development settings.

References

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences. [Link]

-

2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323. PubChem. [Link]

- CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

2-Chloro-4,5-dimethoxypyrimidine | C6H7ClN2O2 | CID 66569546. PubChem. [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases.

-

2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer. SciELO México. [Link]

-

Kinase inhibitor - Patent US-9499486-B2. PubChem. [Link]

- CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.

- US20130053409A1 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- US5294710A - N-5-protected 2,5-diamino-4,6-dichloropyrimidines and process for their production.

- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

- US6169181B1 - Compounds useful to treat retroviral infections.

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

- CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

- US8993542B2 - Methods of treating viral infections.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. 2-Chloro-4,5-dimethoxypyrimidine | C6H7ClN2O2 | CID 66569546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 3. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]

- 6. US20130053409A1 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 7. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 8. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-4,6-dimethoxypyrimidine(13223-25-1) 1H NMR spectrum [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-4,5-dimethoxypyrimidine in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4,5-dimethoxypyrimidine, a key building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond simple data presentation to offer insights into the molecular interactions governing solubility, thereby empowering rational solvent selection for synthesis, purification, and formulation.

Executive Summary: The Critical Role of Solubility

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone property that dictates its path from the laboratory to clinical application. For a molecule like 2-Chloro-4,5-dimethoxypyrimidine, which serves as a versatile scaffold in the synthesis of targeted therapeutics, understanding its behavior in various organic solvents is paramount. Poor solubility can lead to challenges in reaction kinetics, purification efficiency, and the development of viable dosage forms. This guide presents a predictive solubility profile based on the analysis of its structural analogues and provides a robust experimental framework for its empirical determination.

Molecular Structure and Physicochemical Properties

2-Chloro-4,5-dimethoxypyrimidine (C₆H₇ClN₂O₂) possesses a molecular weight of approximately 174.59 g/mol .[1] Its structure is characterized by a pyrimidine core, substituted with a chloro group at the 2-position and two methoxy groups at the 4 and 5-positions.

The presence of the electron-withdrawing chloro group and the two electron-donating methoxy groups creates a unique electronic and steric environment that influences its intermolecular interactions and, consequently, its solubility. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the molecule as a whole exhibits moderate polarity.

Predicted Solubility Profile in Common Organic Solvents

The general trend observed is that polar aprotic solvents are excellent solubilizers for this class of compounds, likely due to strong dipole-dipole interactions. Solubility in polar protic solvents is generally good, while it decreases significantly in nonpolar solvents.

Table 1: Predicted Solubility of 2-Chloro-4,5-dimethoxypyrimidine in a Range of Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethylformamide (DMF) | Very High | Strong dipole-dipole interactions with the polar pyrimidine ring. Studies on analogous compounds show DMF to be an excellent solvent.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Very High | Similar to DMF, its high polarity and ability to accept hydrogen bonds make it an excellent solvent for polar molecules. | |

| Acetone | High | A strong dipole moment allows for effective solvation of the polar solute. | |

| Acetonitrile | Moderate to High | A polar aprotic solvent that is expected to be a good solvent, though perhaps less effective than DMF or DMSO. | |

| Tetrahydrofuran (THF) | Moderate | Lower polarity compared to other aprotic solvents, but the ether oxygen can act as a hydrogen bond acceptor. | |

| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding with the nitrogen atoms of the pyrimidine ring. 2-chloropyrimidine shows good solubility in methanol.[5][6] |

| Ethanol | Moderate | Similar to methanol, but the slightly lower polarity may result in slightly lower solubility. | |

| Isopropanol | Moderate | The increased nonpolar character compared to methanol and ethanol may lead to a further reduction in solubility. | |

| Chlorinated | Dichloromethane (DCM) | High | The polarity of DCM is well-suited to dissolve moderately polar compounds. |

| Chloroform | High | Similar to DCM, it is an effective solvent for a wide range of organic compounds. Studies on related pyrimidines show good solubility in chloroform.[7] | |

| Esters | Ethyl Acetate | Moderate | Possesses both polar (ester group) and nonpolar (ethyl group) characteristics, making it a moderately good solvent. |

| Aromatic | Toluene | Low | Primarily nonpolar, with weak dipole-dipole interactions. Expected to be a poor solvent. |

| Aliphatic | Hexane/Heptane | Very Low | Nonpolar solvents that are unlikely to effectively solvate the polar 2-Chloro-4,5-dimethoxypyrimidine molecule. Structurally similar compounds are noted to have slight solubility in aliphatic hydrocarbons.[8] |

The "Why": Understanding the Driving Forces of Solubility

The predicted solubility profile can be rationalized by considering the principle of "like dissolves like." The interplay of polarity, hydrogen bonding, and molecular size dictates the energetics of dissolution.

Caption: Key intermolecular forces governing the solubility of 2-Chloro-4,5-dimethoxypyrimidine.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

To obtain precise quantitative solubility data, the following isothermal shake-flask method is recommended. This method is considered the "gold standard" for equilibrium solubility determination.

Materials and Equipment

-

2-Chloro-4,5-dimethoxypyrimidine (as a solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Chloro-4,5-dimethoxypyrimidine to a series of vials. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can be run to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-Chloro-4,5-dimethoxypyrimidine of known concentrations.

-

Analyze the standard solutions and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, mol/L).

-

Caption: A streamlined workflow for the experimental determination of solubility.

Conclusion and Future Perspectives

While this guide provides a robust, theoretically grounded prediction of the solubility of 2-Chloro-4,5-dimethoxypyrimidine, it is imperative that these predictions are confirmed through empirical testing, especially for cGMP applications. The provided experimental protocol offers a reliable method for generating this critical data. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for efficient process development, successful formulation, and ultimately, the accelerated delivery of novel therapeutics to patients.

References

-

ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

-

World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

-

Solubility of Things. (n.d.). Sulfamethoxypyrimidine. Retrieved from [Link]

-

Revue Roumaine de Chimie. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

-

ResearchGate. (2025). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

-

MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,5-dimethoxypyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. Retrieved from [Link]

-

ACS Omega. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

-

DOI. (n.d.). Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis”. Retrieved from [Link]

-

American Elements. (n.d.). 2-Chloro-4,5-dimethoxypyrimidine. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]

- 6. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 8. 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Chloro-4,5-dimethoxypyrimidine: Synthesis, Reactivity, and Applications

Introduction: The Versatile Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals.[1] Within this class, halogenated pyrimidines serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures through various substitution and coupling reactions. 2-Chloro-4,5-dimethoxypyrimidine, with its strategically positioned chlorine atom and two methoxy groups, is a key building block for drug discovery and development. The electron-withdrawing nature of the pyrimidine ring, further accentuated by the chloro substituent, activates the C2 position for nucleophilic attack, making it a valuable synthon for introducing diverse functionalities. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 2-Chloro-4,5-dimethoxypyrimidine, offering practical insights and detailed protocols for researchers in the field.

Synthesis of 2-Chloro-4,5-dimethoxypyrimidine

The primary and most established route to 2-Chloro-4,5-dimethoxypyrimidine involves the chlorination of a corresponding hydroxypyrimidine precursor. While specific multi-step syntheses from acyclic precursors exist, the direct chlorination of 2-hydroxy-4,5-dimethoxypyrimidine (or its tautomeric form) is often the most practical approach in a laboratory setting.

A common method for this transformation is the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The addition of a tertiary amine base, like N,N-dimethylaniline or triethylamine, is often employed to neutralize the HCl generated during the reaction, driving it to completion.[3][4]

Rationale for Reagent Selection:

-

Phosphorus Oxychloride (POCl₃): A powerful and cost-effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings into chlorides.

-

Tertiary Amine Base: Prevents the buildup of HCl, which can lead to unwanted side reactions or inhibit the desired transformation. The choice of base can influence reaction kinetics and yield.

Physicochemical Properties and Spectroscopic Data

Understanding the physical and chemical properties of 2-Chloro-4,5-dimethoxypyrimidine is crucial for its handling, storage, and use in reactions. The following table summarizes its key computed and experimental properties.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₂ | [5] |

| Molecular Weight | 174.58 g/mol | [5] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 101-105 °C | [7] |

| Boiling Point (Predicted) | 290.9 ± 20.0 °C | [8] |

| Density (Predicted) | 1.285 ± 0.06 g/cm³ | [8] |

| Polar Surface Area (PSA) | 44.2 Ų | [5] |

| XLogP3 | 1.4 | [5] |

| CAS Number | 1333240-17-7 | [8] |

Reactivity and Key Transformations: The Power of SNAr

The synthetic utility of 2-Chloro-4,5-dimethoxypyrimidine is dominated by the reactivity of its C2-chloro substituent, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[9] The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine.

This reactivity allows for the introduction of a wide range of substituents, including:

-

Amines (Amination): Reaction with primary or secondary amines yields 2-amino-4,5-dimethoxypyrimidine derivatives. This is one of the most common transformations and is fundamental to the synthesis of many bioactive compounds.

-

Alcohols/Alkoxides (Alkoxylation): Treatment with alkoxides leads to the formation of 2-alkoxy-4,5-dimethoxypyrimidines.

-

Thiols/Thiolates (Thiolation): Reaction with thiols or their corresponding salts produces 2-thioether-substituted pyrimidines.

The general mechanism for the SNAr reaction involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the feasibility of the reaction.[10][11] In pyrimidines, the negative charge in the Meisenheimer complex can be delocalized onto the ring nitrogen atoms, which provides significant stabilization and explains the high reactivity of the C2 and C4 positions towards nucleophilic attack.[10][11]

Caption: Generalized workflow for the SNAr reaction on 2-Chloro-4,5-dimethoxypyrimidine.

Applications in Drug Discovery and Development

The 2,4,5-substituted pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. 2-Chloro-4,5-dimethoxypyrimidine serves as a crucial starting material for accessing this chemical space. By leveraging the SNAr reaction at the C2 position, medicinal chemists can readily synthesize libraries of compounds for screening against various biological targets.

For instance, this pyrimidine core is found in molecules developed as kinase inhibitors, antivirals, and agents targeting other enzyme classes. The dimethoxy substitution at the 4 and 5 positions can also play a role in biological activity, potentially influencing binding affinity and metabolic stability.

Caption: Synthetic pathways from 2-Chloro-4,5-dimethoxypyrimidine to bioactive scaffolds.

Experimental Protocols

This section provides a detailed, field-proven protocol for a representative SNAr reaction: the synthesis of a 2-anilino-4,5-dimethoxypyrimidine derivative.

Synthesis of 2-Anilino-4,5-dimethoxypyrimidine

Materials:

-

2-Chloro-4,5-dimethoxypyrimidine

-

Aniline

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4,5-dimethoxypyrimidine (1.0 eq).

-

Addition of Reagents: Add potassium carbonate (2.0 eq) followed by N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration of the starting pyrimidine).

-

Addition of Nucleophile: Add aniline (1.2 eq) to the suspension.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Causality Insight: Heating is necessary to overcome the activation energy for the SNAr reaction. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or solvent decomposition.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers and wash with brine.

-

Causality Insight: The aqueous workup removes the DMF solvent and inorganic salts (K₂CO₃ and KCl). The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-anilino-4,5-dimethoxypyrimidine.

Safety and Handling

2-Chloro-4,5-dimethoxypyrimidine and its related halogenated counterparts should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-4,5-dimethoxypyrimidine is a high-value intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, provides a reliable and versatile handle for introducing molecular diversity. This guide has outlined its synthesis, key properties, and reactivity, providing both a theoretical framework and practical protocols for its use. For researchers in drug discovery and development, a thorough understanding of this building block is essential for the rational design and efficient synthesis of novel therapeutic agents.

References

- Vertex AI Search. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.

-

PubChem. (n.d.). 2-Chloro-4,5-dimethoxypyrimidine. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine (16). Retrieved January 7, 2026, from [Link]

-

LookChem. (n.d.). Exploring 2-Chloro-4,6-Dimethoxypyrimidine: Properties and Applications. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

- Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved January 7, 2026, from [Link]

-

Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved January 7, 2026, from [Link]

- Baran, P. S., & Ryan, A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70.

-

PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved January 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved January 7, 2026, from [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. 2-Chloro-4,5-dimethoxypyrimidine | C6H7ClN2O2 | CID 66569546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

The Pyrimidine Core: A Journey Through Discovery and Synthetic Innovation in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Pyrimidine

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the chemistry of life.[1][2] Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (vitamin B1), and a vast array of synthetic compounds with profound pharmacological importance.[1] This guide delves into the rich history of substituted pyrimidines, from their initial discovery to the evolution of synthetic methodologies that have paved the way for groundbreaking therapeutic agents. We will explore the key scientific milestones, the rationale behind experimental choices, and the enduring legacy of this "privileged scaffold" in modern medicinal chemistry.[3][4][5]

Part 1: The Dawn of Pyrimidine Chemistry: From Isolation to Synthesis

The story of pyrimidines begins not with a targeted synthesis, but with the isolation of its derivatives from natural sources. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, from the breakdown products of uric acid.[6] However, the systematic study of this class of compounds gained momentum in the late 19th century. A pivotal moment came in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by reacting urea and malonic acid in the presence of phosphorus oxychloride.[1] This discovery laid the groundwork for a new era of synthetic chemistry focused on this intriguing heterocycle.

The term "pyrimidin" was first coined in 1885 by Pinner, who a year earlier had developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This reaction, now famously known as the Pinner pyrimidine synthesis , became a cornerstone for accessing a wide variety of substituted pyrimidines. The parent, unsubstituted pyrimidine ring was finally prepared in 1900 by Gabriel and Colman.[1]

Key Early Milestones in Pyrimidine Synthesis

| Year | Discovery/Key Contribution | Scientist(s) | Significance |

| 1864 | Synthesis of malonylurea (barbituric acid) | Adolf von Baeyer | Laid the foundation for the synthesis of barbiturates.[7][8] |

| 1879 | Laboratory synthesis of barbituric acid | Edouard Grimaux | First reported laboratory synthesis of a pyrimidine derivative.[1][7] |